6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a versatile small molecule scaffold used primarily in research and development. This compound is part of the pyrazole family, known for its heterocyclic structure containing nitrogen atoms. Pyrazole derivatives are significant due to their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. One common method includes the cyclocondensation of appropriate hydrazines with diketones to form the pyrazole ring . Industrial production methods often involve the use of solid alumina and room temperature conditions for cross-coupling reactions, followed by intramolecular cyclization catalyzed by bases such as cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halides or other nucleophiles under basic or acidic conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of pyrazole alcohols.
Scientific Research Applications
6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is widely used in scientific research due to its versatile structure. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and materials science . Its applications extend to studying biological activities, photophysical properties, and as a scaffold for designing enzyme inhibitors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact mechanism may vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Similar compounds to 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazole derivatives such as 1-Boc-pyrazole-4-boronic acid pinacol ester and various aminopyrazoles . These compounds share the pyrazole core structure but differ in their substituent groups, leading to unique properties and applications. The uniqueness of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N8O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(1-ethylpyrazol-3-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N8O/c1-6-27-9-8-17(25-27)23-20(29)14-10-16(22-19-15(14)11-21-26(19)5)18-12(3)24-28(7-2)13(18)4/h8-11H,6-7H2,1-5H3,(H,23,25,29) |
InChI Key |
QOSPNYOKLJWIPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=C(N(N=C4C)CC)C |
Origin of Product |
United States |
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